molecular formula C16H14ClNO4S3 B11470820 Dimethyl 2-[2-(benzylamino)-1-chloro-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-[2-(benzylamino)-1-chloro-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11470820
M. Wt: 415.9 g/mol
InChI Key: FIYPFSSBNDSOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL 2-[(BENZYLCARBAMOTHIOYL)(CHLORO)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dithiole ring, benzylcarbamothioyl group, and chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[(BENZYLCARBAMOTHIOYL)(CHLORO)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-1,3-dithiol-2-one with benzyl isothiocyanate in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[(BENZYLCARBAMOTHIOYL)(CHLORO)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4,5-DIMETHYL 2-[(BENZYLCARBAMOTHIOYL)(CHLORO)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4,5-DIMETHYL 2-[(BENZYLCARBAMOTHIOYL)(CHLORO)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-1,3-DITHIOLE-2-THIONE: Shares the dithiole ring but lacks the benzylcarbamothioyl and chloro substituents.

    BENZYL ISOTHIOCYANATE: Contains the benzylcarbamothioyl group but lacks the dithiole ring and chloro substituent.

Uniqueness

4,5-DIMETHYL 2-[(BENZYLCARBAMOTHIOYL)(CHLORO)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14ClNO4S3

Molecular Weight

415.9 g/mol

IUPAC Name

dimethyl 2-[2-(benzylamino)-1-chloro-2-sulfanylideneethylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C16H14ClNO4S3/c1-21-14(19)11-12(15(20)22-2)25-16(24-11)10(17)13(23)18-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,18,23)

InChI Key

FIYPFSSBNDSOQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C(C(=S)NCC2=CC=CC=C2)Cl)S1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.